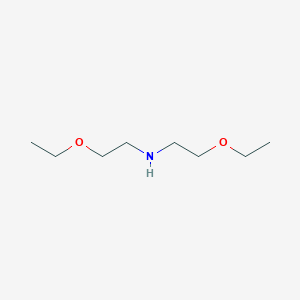

Bis(2-ethoxyethyl)amine

Description

Bis(2-ethoxyethyl)amine (CAS: Not explicitly provided; structure: C₈H₁₉NO₂) is a tertiary amine featuring two 2-ethoxyethyl groups attached to a central nitrogen atom. It is synthesized via nucleophilic substitution reactions, such as the reaction of nitrogen mustard HN-0 (bis(2-chloroethyl)methylamine) with sodium ethoxide, where chlorine atoms are replaced by ethoxy groups . This compound shares structural and reactivity similarities with nitrogen mustards, making it a valuable analog for studying chemical warfare agent detoxification and reaction kinetics . Its applications extend to chemical synthesis, though specific industrial uses are less documented compared to other ethyleneamines.

Properties

IUPAC Name |

2-ethoxy-N-(2-ethoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZOFZFDBDYWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338192 | |

| Record name | Bis(2-ethoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-21-0 | |

| Record name | Bis(2-ethoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 2-Ethoxyethylamine

2-Ethoxyethyl bromide reacts with phthalimide potassium in ethanol at 100°C, followed by hydrazine hydrate deprotection to yield 2-ethoxyethylamine (85% purity).

Step 2: Dialkylation to this compound

The primary amine undergoes alkylation with 2-ethoxyethyl bromide in acetonitrile, using K₂CO₃ as a base. Optimal conditions include:

-

Molar Ratio : 1:2.2 (amine:alkylating agent)

-

Solvent : Acetonitrile

-

Temperature : 80°C

This method achieves 75% yield but requires rigorous purification to remove monoalkylated and tertiary amine byproducts.

Comparative Analysis of Methodologies

Catalytic amination offers superior scalability and yield, whereas reductive methods reduce hazardous waste. Alkylation routes, while flexible, necessitate multi-step purification.

Reaction Optimization and Challenges

-

Selectivity Control : Excess ammonia in catalytic amination favors primary amines, while lower ratios (≤3.0) promote secondary products.

-

Catalyst Deactivation : Ru complexes degrade above 180°C, limiting reductive amination to batch processes.

-

Solvent Systems : Polar aprotic solvents (e.g., diglyme) enhance imine solubility but complicate product isolation .

Scientific Research Applications

Chemical Synthesis

1.1. Role as a Surfactant

Bis(2-ethoxyethyl)amine is utilized in the formulation of surfactants due to its amphiphilic properties. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. Research has demonstrated its effectiveness in creating stable nanosized particles, such as cadmium sulfide (CdS), which are coated with an oriented monolayer of this compound molecules .

1.2. Synthesis of Ionic Liquids

Recent studies have focused on synthesizing ionic liquids based on this compound. These ionic liquids exhibit enhanced solubility for biomass, particularly cellulose, making them valuable in green chemistry applications aimed at biomass dissolution and processing . The physicochemical properties of these ionic liquids, such as thermal stability and viscosity, have been characterized, indicating their potential for sustainable industrial applications.

Material Science

2.1. Nanostructured Materials

The compound is pivotal in the development of nanostructured materials through self-assembly processes. Its ability to form stable liquid mixtures with other surfactants has been explored to create novel materials with tailored properties for specific applications . For instance, systems involving this compound have shown promise in creating responsive materials that can change properties under external stimuli such as magnetic fields.

| Material Type | Application | Properties |

|---|---|---|

| Nanosized CdS Particles | Photovoltaics | Enhanced light absorption |

| Ionic Liquids | Biomass Processing | High solubility for cellulose |

Biological Applications

3.1. Cytotoxicity Studies

The biological activity of derivatives of this compound has been investigated for their potential anti-cancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various human cancer cell lines, suggesting a pathway for developing new therapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications to the amine structure can significantly influence biological activity.

Case Studies

4.1. Ionic Liquid Applications in Biomass Dissolution

A notable case study involved the use of this compound-based ionic liquids for dissolving cellulose at elevated temperatures (100 °C). The results indicated that these ionic liquids could effectively dissolve biomass, which is crucial for biofuel production and other biotechnological applications . The study employed various characterization techniques including nuclear magnetic resonance (NMR) and scanning electron microscopy (SEM) to analyze the morphology of recovered biomass.

4.2. Surfactant-Based Liquid Mixtures

Another study explored the self-assembly behavior of this compound in surfactant-based liquid mixtures, revealing insights into the structural and conductometric properties of these systems . The findings suggested potential applications in drug delivery systems and environmental remediation.

Mechanism of Action

The mechanism of action of bis(2-ethoxyethyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays .

Comparison with Similar Compounds

Structural Analogs

Tris(2-ethoxyethyl)amine

- Structure: C₁₂H₂₇NO₃ (three 2-ethoxyethyl groups).

- Synthesis : Derived from HN-3 (tris(2-chloroethyl)amine) via reaction with sodium ethoxide .

- Both compounds exhibit similar reaction rates with sodium ethoxide .

Bis(2-ethylhexyl)amine

- Structure : C₁₆H₃₅N (branched ethylhexyl substituents).

- Properties : Boiling point: 123°C; density: 0.805 g/cm³; hazardous (corrosive, toxic via ingestion or skin contact) .

- Key Difference : The absence of ethoxy groups and presence of hydrophobic ethylhexyl chains make this compound less polar, influencing its use in lubricants and surfactants rather than reactive synthesis .

(2-Ethoxyethyl)(methyl)amine

- Structure: C₅H₁₃NO (one ethoxyethyl and one methyl group).

- Properties : Molecular weight: 103.16; boiling point: ~193°C (estimated); density: 0.8363 g/cm³ .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

|---|---|---|---|---|

| Bis(2-ethoxyethyl)amine | ~161.24* | Not reported | Not reported | Low (estimated) |

| Tris(2-ethoxyethyl)amine | ~245.34* | Not reported | Not reported | Very low |

| Bis(2-ethylhexyl)amine | 241.46 | 123 | 0.805 | Insoluble |

| (2-Ethoxyethyl)(methyl)amine | 103.16 | 193 (est.) | 0.8363 | Moderate |

*Calculated based on structural formula.

Key Observations :

- Ethylhexyl substituents (e.g., in Bis(2-ethylhexyl)amine) lower polarity and boiling point compared to ethoxyethyl analogs.

- Ethoxy groups enhance water solubility marginally due to oxygen's polarity, but overall solubility remains low .

Key Observations :

- Nitroso derivatives of ethoxyethylamines (e.g., nitrosothis compound) exhibit significant carcinogenicity, though less potent than nitrosodiethylamine .

- Ethylhexyl-substituted amines pose higher acute toxicity risks due to corrosive properties .

Biological Activity

Bis(2-ethoxyethyl)amine (BEA) is a chemical compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H19N

- CAS Number : 124-21-0

- Molecular Weight : 143.25 g/mol

BEA contains two ethoxyethyl groups attached to an amine, which contributes to its solubility and ability to interact with biological molecules. Its structure allows it to function as a versatile reagent in various biochemical applications.

Enzyme Interactions

BEA has been identified as a nitrate reductase inhibitor , which plays a crucial role in the nitrogen cycle by converting nitrates to nitrites. This inhibition can affect plant growth and microbial activity in soil environments .

Additionally, BEA interacts with several enzymes, notably:

- Acetylcholinesterase (AChE) : BEA acts as an inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts. This can enhance neurotransmission but may also lead to cholinergic toxicity at higher concentrations.

Cellular Effects

- Neuronal Cells : Inhibition of AChE by BEA results in prolonged neurotransmission, which can alter gene expression and cellular metabolism.

- Liver Cells : BEA affects detoxification gene expression, influencing metabolic pathways crucial for cellular function.

The molecular mechanism through which BEA exerts its effects primarily involves binding interactions with target enzymes:

- Binding to AChE : BEA forms hydrogen bonds and electrostatic interactions at the active site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine.

- Metabolism : BEA is metabolized predominantly in the liver through oxidation and conjugation processes mediated by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of various metabolites that may exhibit distinct biological activities.

Dosage Effects in Animal Models

Studies have shown that the effects of BEA vary significantly with dosage:

- Low Doses : Mild inhibition of AChE, resulting in subtle changes in neurotransmission.

- High Doses : Significant inhibition leading to pronounced effects on neurotransmission, including symptoms such as muscle weakness and respiratory distress due to cholinergic toxicity.

Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of BEA derivatives has demonstrated potential anti-cancer properties. For instance:

- Derivatives were tested against human cancer cell lines (e.g., A549 for lung carcinoma) using the MTT assay. Some derivatives exhibited IC50 values ranging from 13.95 µM to 15.74 µM, indicating moderate antiproliferative activity .

Anti-inflammatory Activity

In vitro studies have indicated that certain derivatives of BEA can significantly reduce interleukin-6 (IL-6) levels in cancer cell lines, suggesting an anti-inflammatory mechanism that could be beneficial in treating inflammatory diseases or cancer .

Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing Bis(2-ethoxyethyl)amine in a laboratory setting?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting ethanolamine derivatives with 2-ethoxyethyl halides under controlled conditions. For example, alkylation of primary amines with haloethyl ethers in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0–5°C) minimizes side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion . Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the product.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra can confirm the structure by identifying characteristic peaks for ethoxy groups (δ ~3.4–3.6 ppm for -OCH₂CH₃) and amine protons (δ ~1.5–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS can determine molecular weight (e.g., C₈H₁₉NO₂, molecular weight ≈ 161.24 g/mol) and detect impurities .

- Infrared Spectroscopy (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups.

- Elemental Analysis: Confirms empirical formula (C, H, N, O percentages) with <1% deviation from theoretical values .

Q. What safety protocols should be followed when handling this compound to minimize exposure risks?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store in airtight containers away from oxidizers and heat sources.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation: Acute exposure may cause skin/eye irritation; rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What are the challenges in optimizing reaction conditions for this compound as a ligand in coordination chemistry?

this compound’s ether and amine groups enable metal coordination, but steric hindrance from ethoxy chains can reduce binding efficiency. Strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and ligand mobility.

- pH Control: Maintain mildly basic conditions (pH 8–10) to deprotonate the amine for stronger metal-ligand interactions.

- Temperature Modulation: Lower temperatures (e.g., 25°C) favor stable complex formation, while higher temperatures may degrade the ligand .

Challenges include competing side reactions (e.g., oxidation of ethoxy groups) and achieving high enantioselectivity in asymmetric catalysis.

Q. How does this compound interact with biological macromolecules, and what methodologies are used to study these interactions?

- Mechanistic Studies: The compound’s amphiphilic nature allows penetration into lipid bilayers. Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding affinity with proteins or DNA .

- Metabolic Pathways: Radiolabeled (¹⁴C) derivatives track metabolic fate in vitro. LC-MS/MS identifies metabolites like N-oxides or dealkylated products .

- Toxicity Profiling: Cell viability assays (e.g., MTT) assess cytotoxicity, while Ames tests evaluate mutagenic potential. Chronic exposure studies in model organisms (e.g., zebrafish) reveal organ-specific toxicity .

Q. What computational approaches are employed to predict the reactivity and stability of this compound derivatives?

- Density Functional Theory (DFT): Calculates bond dissociation energies and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD): Simulates interactions with solvents or biological membranes to assess stability under physiological conditions.

- QSAR Models: Relate structural features (e.g., ethoxy chain length) to biological activity or environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.